![molecular formula C13H17Cl2N3S B5842792 N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide](/img/structure/B5842792.png)
N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide, also known as Etizolam, is a thienodiazepine drug that is commonly used for its anxiolytic, sedative, and hypnotic properties. It was first synthesized in the 1970s and has been used clinically in Japan, India, and Italy. Etizolam is a Schedule IV controlled substance in the United States, and its use is regulated due to its potential for abuse and dependence.
Mecanismo De Acción
N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide acts on the central nervous system by binding to the benzodiazepine receptor site on the GABA-A receptor complex. This binding enhances the effects of GABA, a neurotransmitter that inhibits neuronal activity in the brain. This results in a decrease in anxiety, sedation, and hypnotic effects.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in anxiety, sedation, and hypnotic effects. N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has also been shown to decrease the levels of noradrenaline, a neurotransmitter that is involved in the body's stress response. This decrease in noradrenaline levels may contribute to the anxiolytic effects of N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have consistent effects on the central nervous system. However, due to its potential for abuse and dependence, its use is regulated and controlled. Additionally, the effects of N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide may vary depending on factors such as dosage and individual differences in metabolism.
Direcciones Futuras
There are a number of future directions for research on N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide. One area of research could focus on the potential use of N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide in the treatment of alcohol withdrawal syndrome. Another area of research could focus on the development of new drugs that target the benzodiazepine receptor site on the GABA-A receptor complex. Additionally, research could focus on the potential use of N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide in the treatment of other related disorders, such as insomnia and anxiety.
Métodos De Síntesis
The synthesis of N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide involves the reaction of 2,4-dichlorobenzoyl chloride with 4-ethylpiperazine to form the intermediate 2,4-dichlorophenyl-4-ethylpiperazine. This intermediate is then reacted with thiourea to form N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide. The synthesis of N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have anxiolytic, sedative, and hypnotic properties, and has been used to treat anxiety, insomnia, and other related disorders. N-(2,4-dichlorophenyl)-4-ethyl-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-4-ethylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3S/c1-2-17-5-7-18(8-6-17)13(19)16-12-4-3-10(14)9-11(12)15/h3-4,9H,2,5-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCRRKDKGQRRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.